molecular formula C54H62N10O4S2 B14119712 N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine;N-[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine

N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine;N-[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14119712
M. Wt: 979.3 g/mol
InChI Key: UEBTWCQYFOZQOK-YXQLMTMJSA-N
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Description

N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine and N-[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine are complex organic compounds. These compounds are notable for their intricate structures, which include piperidine, pyrimidine, and sulfonyl groups. They are of interest in various fields of scientific research due to their potential biological activities.

Preparation Methods

The synthesis of these compounds typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and methyl groups, and the construction of the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

These compounds have several scientific research applications:

    Chemistry: They are used as intermediates in the synthesis of more complex molecules.

    Biology: They are studied for their potential biological activities, such as enzyme inhibition.

    Medicine: They are investigated for their potential therapeutic effects, particularly in cancer research.

    Industry: They are used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. They may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor site. The pathways involved can include signal transduction pathways that regulate cell growth, survival, and differentiation.

Comparison with Similar Compounds

These compounds can be compared with other similar compounds, such as:

Their uniqueness lies in their specific structural features and the resulting biological activities. The comparison highlights differences in molecular structure, synthesis methods, and biological effects.

Properties

Molecular Formula

C54H62N10O4S2

Molecular Weight

979.3 g/mol

IUPAC Name

N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine;N-[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/2C27H31N5O2S/c2*1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h2*4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t2*21-,25-/m10/s1

InChI Key

UEBTWCQYFOZQOK-YXQLMTMJSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5.C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5.CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5

Origin of Product

United States

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